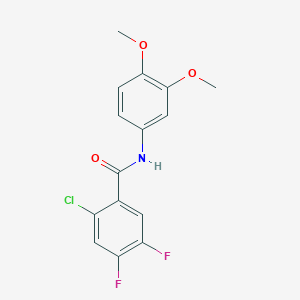

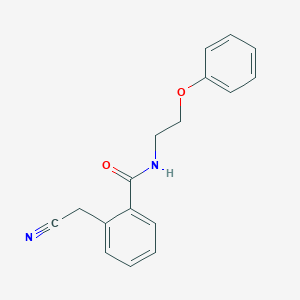

![molecular formula C17H19NO3 B299826 N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B299826.png)

N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide, also known as BRL37344, is a selective β3-adrenergic receptor agonist that has been widely used in scientific research. The compound was first synthesized in 1989 and has since been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has been used in various scientific research applications, including studies on obesity, diabetes, and cardiovascular disease. The compound has been shown to increase energy expenditure and promote weight loss in animal models. It has also been studied for its potential to improve insulin sensitivity and lower blood glucose levels in diabetic animals. In addition, N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has been shown to have cardioprotective effects, such as reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.

Wirkmechanismus

N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide selectively binds to and activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and the urinary bladder. Activation of these receptors leads to increased lipolysis and thermogenesis in adipose tissue, as well as relaxation of the smooth muscle in the bladder. The compound has also been shown to have some affinity for β1- and β2-adrenergic receptors, although it is much less potent than β3-adrenergic receptors.

Biochemical and Physiological Effects:

N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has been shown to increase energy expenditure and promote weight loss in animal models by increasing lipolysis and thermogenesis in adipose tissue. It has also been shown to improve insulin sensitivity and lower blood glucose levels in diabetic animals. In addition, N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has been shown to have cardioprotective effects, such as reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. The compound has also been shown to have relaxant effects on the urinary bladder, which may have potential therapeutic applications for urinary incontinence.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide in lab experiments is its selectivity for β3-adrenergic receptors, which allows for more specific targeting of these receptors compared to non-selective β-adrenergic agonists. However, one limitation is that the compound has relatively low potency compared to other β3-adrenergic agonists, which may require higher concentrations to achieve desired effects. In addition, N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has limited solubility in water, which may require the use of organic solvents in lab experiments.

Zukünftige Richtungen

Future research on N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide could focus on its potential therapeutic applications for obesity, diabetes, and cardiovascular disease. Studies could also explore the compound's effects on other tissues and organs beyond adipose tissue and the urinary bladder. In addition, research could investigate the optimal dosing and administration of N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide for different therapeutic applications. Finally, further studies could explore the potential use of N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide in combination with other drugs for enhanced therapeutic effects.

Synthesemethoden

N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide can be synthesized using a multi-step process starting with the reaction of 2-methylbenzoyl chloride with 2-methoxyethanol to produce 2-methylbenzoyl-2-methoxyethyl ether. This intermediate is then reacted with 2-chloroethanol in the presence of a base to form N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide. The final product can be purified using various methods such as recrystallization or column chromatography.

Eigenschaften

Produktname |

N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide |

|---|---|

Molekularformel |

C17H19NO3 |

Molekulargewicht |

285.34 g/mol |

IUPAC-Name |

N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide |

InChI |

InChI=1S/C17H19NO3/c1-13-7-3-4-8-14(13)17(19)18-11-12-21-16-10-6-5-9-15(16)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |

InChI-Schlüssel |

DUSZDGQHOMBQHX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2OC |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

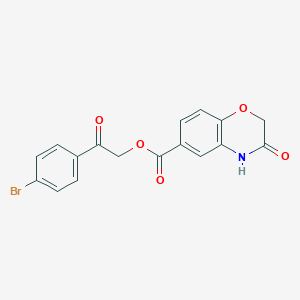

![N-{4-[(benzylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B299743.png)

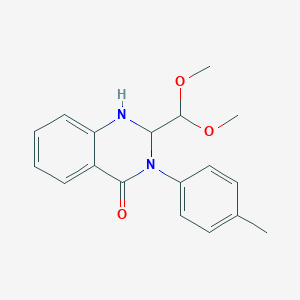

![1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)

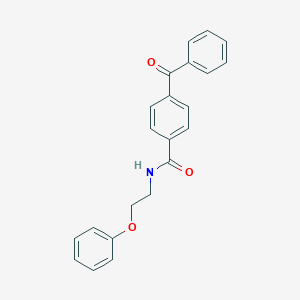

![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)

![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)

![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)

![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)

![N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B299763.png)

![2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)